2-Phenoxy-N-(4-(trifluoromethoxy)phenyl)ethanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxy-N-(4-(trifluoromethoxy)phenyl)ethanamide is a synthetic organic compound with the molecular formula C15H12F3NO3 and a molecular weight of 311.25 g/mol . It is characterized by the presence of a phenoxy group and a trifluoromethoxy-substituted phenyl group attached to an ethanamide backbone. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-N-(4-(trifluoromethoxy)phenyl)ethanamide typically involves the reaction of 2-phenoxyethanamine with 4-(trifluoromethoxy)benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow techniques and automated systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-N-(4-(trifluoromethoxy)phenyl)ethanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The ethanamide group can be reduced to form corresponding amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-Phenoxy-N-(4-(trifluoromethoxy)phenyl)ethanamide is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenoxy-N-(4-(trifluoromethoxy)phenyl)ethanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and trifluoromethoxy groups contribute to the compound’s binding affinity and specificity. The ethanamide backbone facilitates interactions with biological macromolecules, potentially leading to inhibition or modulation of target activity .
Comparison with Similar Compounds
Similar Compounds
2-Phenoxy-N-(4-methoxyphenyl)ethanamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2-Phenoxy-N-(4-chlorophenyl)ethanamide: Similar structure but with a chloro group instead of a trifluoromethoxy group.
Uniqueness
2-Phenoxy-N-(4-(trifluoromethoxy)phenyl)ethanamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in research applications where specific interactions with molecular targets are desired .
Biological Activity
2-Phenoxy-N-(4-(trifluoromethoxy)phenyl)ethanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and relevant case studies that highlight its pharmacological properties.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
The synthesis typically involves the coupling of phenolic compounds with amides, utilizing various chemical reactions to achieve the desired trifluoromethoxy substitution. The presence of the trifluoromethoxy group is crucial as it enhances the lipophilicity and biological activity of the compound.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its efficacy against various strains of Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values comparable to established antitubercular agents. The compound's structure allows for effective interaction with bacterial enzymes, potentially inhibiting their function.
Compound | MIC (μg/mL) | Activity |
---|---|---|
This compound | 4-64 | Antitubercular |
Rifampicin | 0.5 | Standard |
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes in bacterial metabolism. Molecular docking studies have suggested that the trifluoromethoxy group enhances binding affinity to target proteins, leading to increased biological activity. The specific interactions include hydrogen bonding and hydrophobic interactions with active site residues.
Case Studies
- Antitubercular Activity : In a study assessing various derivatives of phenoxyacetamides, this compound was identified as one of the most potent compounds against M. tuberculosis H37Rv, with an MIC value as low as 4 μg/mL, indicating strong antitubercular properties .
- Cytotoxicity Studies : Evaluations against cancer cell lines showed that while some derivatives exhibited cytotoxic effects, this compound demonstrated a favorable safety profile, indicating potential for further development in cancer therapeutics .
Comparative Analysis
When compared to similar compounds, such as other phenoxyacetamides, this compound stands out due to its enhanced activity attributed to the trifluoromethoxy substitution. This modification not only improves solubility but also increases metabolic stability, making it a promising candidate for drug development.
Compound | Activity Type | MIC (μg/mL) |
---|---|---|
This compound | Antitubercular | 4 |
Compound A (similar structure) | Antitubercular | 16 |
Compound B (similar structure) | Cytotoxicity | IC50 > 100 |
Future Directions
The ongoing research into this compound suggests that further modifications could enhance its biological activity and selectivity. Future studies should focus on:
- In vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Structural Modifications : To explore the SAR (structure-activity relationship) for optimizing potency and selectivity.
- Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.
Properties
IUPAC Name |
2-phenoxy-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c16-15(17,18)22-13-8-6-11(7-9-13)19-14(20)10-21-12-4-2-1-3-5-12/h1-9H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWXZXVJTHUXDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.